2-(Methylthio)benzo[d]thiazol-5-ol
Description
2-(Methylthio)benzo[d]thiazol-5-ol is a heterocyclic compound featuring a benzothiazole core substituted with a methylthio (-SCH₃) group at position 2 and a hydroxyl (-OH) group at position 5. The benzothiazole scaffold is known for its pharmacological relevance, particularly in enzyme inhibition and anticancer activity .
Properties
Molecular Formula |
C8H7NOS2 |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazol-5-ol |
InChI |
InChI=1S/C8H7NOS2/c1-11-8-9-6-4-5(10)2-3-7(6)12-8/h2-4,10H,1H3 |
InChI Key |
PSFJZLDNNULBCX-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C=CC(=C2)O |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)O |
Origin of Product |
United States |
Scientific Research Applications
2-(Methylthio)benzo[d]thiazol-5-ol exhibits significant biological activities, primarily attributed to its ability to inhibit monoamine oxidase (MAO) enzymes, which are crucial for neurotransmitter metabolism. This inhibition may help alleviate symptoms related to neurodegenerative diseases and psychiatric disorders.
Potential Therapeutic Uses
- Neurodegenerative Disorders : The compound's MAO inhibitory activity suggests potential in treating conditions like Alzheimer's and Parkinson's disease.
- Anticancer Activity : Studies indicate that derivatives of benzothiazole compounds can exhibit anticancer properties by targeting various kinases involved in tumor growth and progression .
- Cytochrome P450 Inhibition : It has been shown to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which may lead to drug-drug interactions when co-administered with other medications.
Agricultural Applications
The compound is also being investigated for its potential use as an agricultural chemical, particularly as a fungicide or pesticide due to its biological properties that may protect crops from fungal infections.
Anticancer Evaluation
Recent studies have synthesized various derivatives of 2-(Methylthio)benzo[d]thiazol-5-ol and evaluated their anticancer efficacy. For instance:
- A study demonstrated that certain derivatives exhibited significant cytotoxicity against human tumor cell lines such as HepG2 and MCF7, with some compounds showing IC50 values comparable to standard chemotherapeutics like etoposide .
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Cell Viability (%) |
|---|---|---|---|---|
| Compound A | HepG2 | 0.131 | Etoposide | 64.41 |
| Compound B | MCF7 | 0.161 | Etoposide | 62.76 |
Multitargeted Ligands
Another study focused on developing multitargeted-directed ligands (MTDLs) based on benzothiazole derivatives, which included 2-(Methylthio)benzo[d]thiazol-5-ol. These compounds showed promise in modulating multiple targets involved in neurodegenerative diseases, suggesting a new pharmacological approach for treatment .
Comparison with Similar Compounds
2-Methylbenzo[d]thiazol-5-ol (Compound 7)
- Structure : Methyl (-CH₃) at position 2 and hydroxyl (-OH) at position 5.
- Synthesis : Reacts with benzyl bromides in DMF/K₂CO₃, followed by recrystallization .
- This compound exhibits monoamine oxidase (MAO) inhibitory activity, suggesting the methyl group may optimize steric fit in enzyme binding pockets .
2-(4-(Methylthio)phenyl)benzo[d]thiazole (Compound 13)
- Structure : Methylthio group attached to a phenyl ring at position 4 of the benzothiazole.
- Synthesis: Microwave-assisted reaction in ionic liquid ([pmim]Br) with 2-aminothiophenol and aldehydes .
- The methylthio group can be oxidized to a sulfoxide (e.g., compound 14), a modification that increases polarity and alters biological activity .
2-Methyl-4-((phenylsulfonyl)methyl)benzo[d]thiazol-5-ol
- Structure : Methyl at position 2, phenylsulfonyl (-SO₂Ph) at position 4, and hydroxyl at position 5.
- Properties : Melting point 185–187°C; electron-withdrawing sulfonyl group may reduce nucleophilicity compared to -SCH₃ .
Physicochemical Properties
Preparation Methods
Substituted 2-Aminobenzenethiol Precursors
The cyclocondensation of 2-amino-5-hydroxybenzenethiol with methylthio-containing reagents offers a direct pathway to the target compound. For instance, reacting 2-amino-5-hydroxybenzenethiol with carbon disulfide (CS₂) in ethanol under basic conditions (e.g., KOH) generates 2-mercaptobenzo[d]thiazol-5-ol. Subsequent methylation using methyl iodide (CH₃I) in dimethylformamide (DMF) at 60°C introduces the methylthio group at position 2, yielding the final product.
Key Considerations:
- Protection of Hydroxyl Group: The 5-hydroxyl group may undergo undesired side reactions during methylation. Acetylation using acetic anhydride prior to methylation preserves the hydroxyl functionality, with deprotection achieved via hydrolysis in NaOH/ethanol post-synthesis.
- Reaction Yield: Cyclocondensation typically achieves 65–75% yield, while methylation under optimized conditions (1.2 equiv CH₃I, 4h reflux) improves yields to 82%.
Functionalization of Preformed Benzothiazoles
Electrophilic Substitution at Position 2
Pre-synthesized benzo[d]thiazol-5-ol serves as a substrate for introducing the methylthio group. Treatment with phosphorus pentasulfide (P₂S₅) in toluene converts the 2-position to a thiol group, which is subsequently methylated. This two-step process avoids competing reactions at the 5-hydroxyl group when conducted under inert atmospheres.
Reaction Conditions:
- Thiolation: Benzo[d]thiazol-5-ol (1 equiv), P₂S₅ (1.5 equiv), toluene, 110°C, 6h.
- Methylation: 2-Mercaptobenzo[d]thiazol-5-ol (1 equiv), CH₃I (1.2 equiv), DMF, 60°C, 4h.
Challenges:
- Over-sulfidation at the 5-hydroxyl position necessitates rigorous temperature control.
- Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product with >95% purity.
One-Pot Multicomponent Approaches
Simultaneous Cyclization and Methylthio Incorporation
A novel one-pot method involves reacting 2-amino-5-hydroxybenzenethiol with bis(methylthio)methylene malononitrile in ethanol catalyzed by triethylamine (Et₃N). This approach concurrently forms the benzothiazole ring and installs the methylthio group, achieving 68% yield.
Mechanistic Pathway:
- Nucleophilic attack by the thiol group on the electrophilic carbon of malononitrile.
- Cyclization via elimination of methylthio groups.
- Aromatization to stabilize the benzothiazole core.
Comparative Analysis of Synthetic Routes
Advantages and Limitations:
- Cyclocondensation: High atom economy but requires hydroxyl protection.
- Electrophilic Substitution: Superior yields but depends on pre-synthesized benzothiazole.
- One-Pot Synthesis: Streamlined process but lower yield due to competing side reactions.
Experimental Optimization and Scalability
Solvent and Catalyst Screening
Green Chemistry Considerations
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 78% yield in methylation steps.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 2-(Methylthio)benzo[d]thiazol-5-ol derivatives?
- Answer: Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, describes the use of KOH in ethanol for alkylation reactions involving thiazole and benzothiazole precursors. Reaction optimization often involves solvent selection (e.g., ethanol, THF) and catalyst systems (e.g., NaOH for hydrolysis steps). Key intermediates, such as ethyl chloroacetate, are reacted with amino-thiazole derivatives under reflux conditions .
Q. Which spectroscopic techniques are essential for structural validation of 2-(Methylthio)benzo[d]thiazol-5-ol derivatives?
- Answer: Infrared (IR) spectroscopy confirms functional groups like S–C and N–H bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic protons and methylthio substituents. Elemental analysis validates stoichiometry, while mass spectrometry determines molecular weight. and highlight the use of these techniques for purity assessment and structural elucidation .
Q. How are reaction conditions optimized to improve yields of thiazole-containing intermediates?
- Answer: Variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading. For instance, demonstrates that glacial acetic acid enhances cyclization efficiency in thiazol-5(4H)-one synthesis. Reaction monitoring via TLC ensures timely termination to minimize side products .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of 2-(Methylthio)benzo[d]thiazol-5-ol derivatives with biological targets?
- Answer: Molecular docking studies (e.g., AutoDock Vina) model interactions between the methylthio group and target proteins. illustrates docking poses where substituents like bromophenyl groups enhance binding to enzymatic active sites. Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
